molecular formula C17H20N2O3S B5735893 4-[methyl(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide

4-[methyl(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide

Cat. No.: B5735893
M. Wt: 332.4 g/mol
InChI Key: YLFUOJFVQKNVIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[methyl(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide, also known as NSC-707545 or MMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. MMB is a member of the benzamide family of compounds, which are known for their ability to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that play a key role in the regulation of gene expression, and their dysregulation has been implicated in the development of various types of cancer. In

Mechanism of Action

MMB exerts its anti-cancer effects through the inhibition of HDACs. HDACs are enzymes that remove acetyl groups from histones, which can lead to the repression of gene expression. By inhibiting HDACs, MMB can increase the acetylation of histones, leading to the reactivation of tumor suppressor genes and the inhibition of cancer cell growth. In addition, MMB has been shown to induce apoptosis in cancer cells through the activation of caspase enzymes.
Biochemical and Physiological Effects
MMB has been shown to have a number of biochemical and physiological effects in cancer cells. It has been shown to increase the acetylation of histones, leading to the reactivation of tumor suppressor genes and the inhibition of cancer cell growth. In addition, MMB has been shown to induce apoptosis in cancer cells through the activation of caspase enzymes. MMB has also been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.

Advantages and Limitations for Lab Experiments

One of the major advantages of MMB is its specificity for HDACs, which can lead to fewer off-target effects compared to other HDAC inhibitors. In addition, MMB has been shown to have potent anti-cancer effects in vitro and in vivo. However, one limitation of MMB is its relatively low solubility, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and administration regimen for MMB.

Future Directions

There are several future directions for research on MMB. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of MMB. In addition, further studies are needed to determine the optimal dosage and administration regimen for MMB in vivo. Finally, the potential of MMB as an anti-metastatic agent should be further explored.

Synthesis Methods

MMB can be synthesized using a multistep process that involves the reaction of 4-aminobenzamide with methylsulfonyl chloride, followed by the reaction of the resulting product with N-(2-bromoethyl)phthalimide. The final step involves the reaction of the resulting product with phenethylamine to yield MMB.

Scientific Research Applications

MMB has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the activity of HDACs, which can lead to the reactivation of tumor suppressor genes and the inhibition of cancer cell growth. In addition, MMB has been shown to induce apoptosis (programmed cell death) in cancer cells, further highlighting its potential as an anti-cancer agent.

Properties

IUPAC Name

4-[methyl(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-19(23(2,21)22)16-10-8-15(9-11-16)17(20)18-13-12-14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFUOJFVQKNVIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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